molecular formula C12H16N2O3 B5822062 2-methoxy-N-4-morpholinylbenzamide

2-methoxy-N-4-morpholinylbenzamide

Cat. No. B5822062
M. Wt: 236.27 g/mol
InChI Key: ZJDJYOCUNUEAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-4-morpholinylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it is currently not approved for human use due to safety concerns.

Mechanism of Action

2-methoxy-N-4-morpholinylbenzamide works by binding to and activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity. It also has anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
2-methoxy-N-4-morpholinylbenzamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake. It also decreases the expression of genes involved in lipogenesis and gluconeogenesis. It has been shown to improve lipid metabolism, insulin sensitivity, and glucose homeostasis in animal models. It also has anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-methoxy-N-4-morpholinylbenzamide has several advantages for lab experiments. It is a potent and selective activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in various physiological processes. It is also relatively easy to synthesize and has good stability. However, its safety profile has raised concerns, and caution should be exercised when handling and using it in lab experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-4-morpholinylbenzamide. One area of interest is its potential therapeutic applications in metabolic disorders, such as obesity and type 2 diabetes. Further research is needed to determine its safety and efficacy in humans. Another area of interest is its anti-cancer properties, which could be explored further in preclinical and clinical studies. Additionally, its effects on exercise performance and endurance could be investigated further, as it has been shown to have beneficial effects in animal models.

Synthesis Methods

The synthesis of 2-methoxy-N-4-morpholinylbenzamide involves several chemical reactions. The starting material is 4-chlorobenzyl cyanide, which is reacted with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with 2-methoxy-N-methylacetamide to form the intermediate product. The final step involves the reaction of the intermediate with morpholine in the presence of trifluoroacetic acid to yield 2-methoxy-N-4-morpholinylbenzamide.

Scientific Research Applications

2-methoxy-N-4-morpholinylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and glucose homeostasis. It also has anti-inflammatory and anti-cancer properties. However, its safety profile has raised concerns, and further research is needed to determine its potential clinical applications.

properties

IUPAC Name

2-methoxy-N-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-11-5-3-2-4-10(11)12(15)13-14-6-8-17-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJYOCUNUEAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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